
2,5,8,11-Tetramethyl Benzyl Ester Cyclen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl Benzyl Ester Cyclen typically involves the N-tetraalkylation of cyclen. One efficient method uses a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. The process involves the following steps:
- Dissolution of cyclen in a suitable solvent.
- Addition of methylating agents such as methyl iodide or methyl bromide.
- Introduction of benzyl ester groups using benzyl bromide.
- Purification of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11-Tetramethyl Benzyl Ester Cyclen undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl ester groups can be replaced by other functional groups.
Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and biomedical applications.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, methyl bromide.
Benzylating Agents: Benzyl bromide.
Solvents: Aqueous-organic solvent systems, such as a mixture of water and dichloromethane.
Major Products:
Metal Complexes: The formation of metal complexes with ions such as copper, nickel, and zinc.
Substituted Derivatives: Products with different functional groups replacing the benzyl ester groups.
Scientific Research Applications
2,5,8,11-Tetramethyl Benzyl Ester Cyclen has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in catalysis for various chemical reactions, including polymerization and oxidation processes.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetramethyl Benzyl Ester Cyclen involves its ability to form stable complexes with metal ions. The nitrogen atoms in the cyclen ring coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ions, making them useful in various applications such as catalysis and biomedical imaging.
Comparison with Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl and benzyl ester groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another tetraamine macrocycle with a larger ring size.
N-tetramethylcyclam: A derivative of cyclam with four methyl groups.
Uniqueness: 2,5,8,11-Tetramethyl Benzyl Ester Cyclen is unique due to the presence of both methyl and benzyl ester groups, which enhance its chemical properties and potential applications. The combination of these functional groups allows for greater versatility in forming metal complexes and participating in various chemical reactions.
Properties
Molecular Formula |
C22H38N4O2 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C22H38N4O2/c1-16-12-24-18(3)14-26(19(4)13-25-17(2)11-23-16)20(5)22(27)28-15-21-9-7-6-8-10-21/h6-10,16-20,23-25H,11-15H2,1-5H3/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
PJVCHZSWKRAGOP-HVTWWXFQSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CN[C@H](CN([C@H](CN1)C)[C@@H](C)C(=O)OCC2=CC=CC=C2)C)C |
Canonical SMILES |
CC1CNC(CNC(CN(C(CN1)C)C(C)C(=O)OCC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


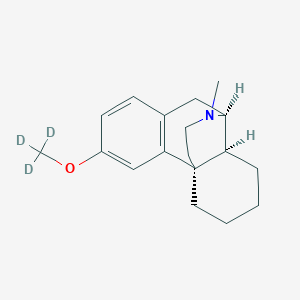
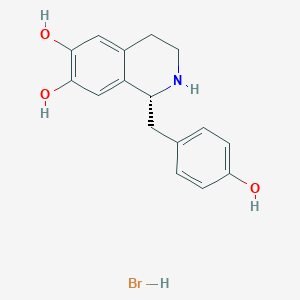

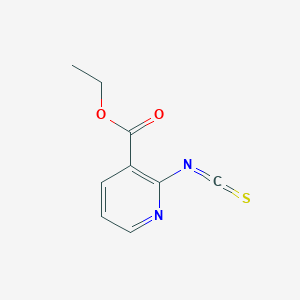
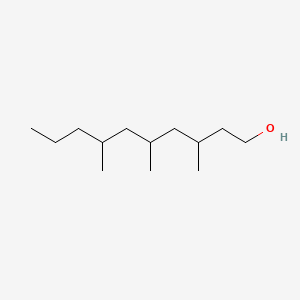
![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)
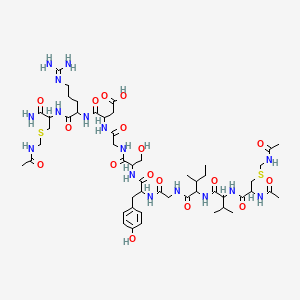
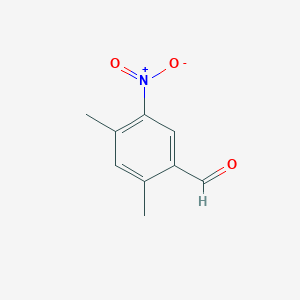
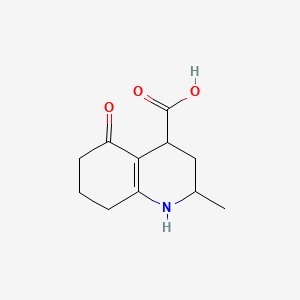


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
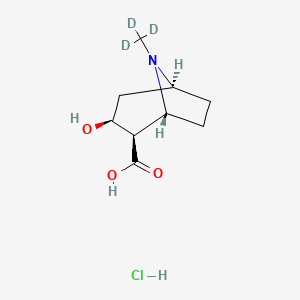
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
